molecular formula C9H6BrFN2O2 B1381913 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione CAS No. 1845717-02-3

8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione

Cat. No. B1381913
M. Wt: 273.06 g/mol
InChI Key: UTZJHAHZGUBEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione is a chemical compound with the molecular formula C9H6BrFN2O2 and a molecular weight of 273.06 g/mol . It is a research chemical and is not intended for human or veterinary use .


Molecular Structure Analysis

The molecular structure of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione can be represented by the SMILES notation: CN1C2=C (C=C (C=C2Br)F)NC (=O)C1=O .


Physical And Chemical Properties Analysis

8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione has a molecular weight of 273.06 g/mol . The compound’s molecular formula is C9H6BrFN2O2 .

Scientific Research Applications

Antitubercular and Antimicrobial Activities

1-Substituted quinoxaline-2,3(1H,4H)-diones, including derivatives of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione, have shown promising results in antitubercular and antimicrobial activities. Compounds synthesized from quinoxaline-2,3(1H,4H)-dione displayed significant inhibition against Mycobacterium tuberculosis and other bacterial and fungal species (Ramalingam, Ganapaty, & Rao, 2010).

NMDA Receptor Antagonism

Quinoxaline-2,3-diones, including the 8-Bromo-6-fluoro variant, have been studied for their binding affinity to the glycine site of the N-methyl-D-aspartate (NMDA) receptor. Their role as potential NMDA receptor antagonists is significant, particularly in exploring treatments for neurological conditions (Fray et al., 2001).

AMPA Receptor Agonists and Antagonists

The compound's derivatives are also explored for their effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors, acting as both agonists and antagonists. This indicates potential applications in neurological research and drug development (Sun et al., 1996).

Ring Fission and Reactivity

Studies on the reactivity of quinoxaline-2,3-diones have revealed interesting chemical behaviors, such as ring fission when treated with hydrazine. These findings contribute to the understanding of the compound's chemical properties and potential synthetic applications (Cheeseman & Rafiq, 1971).

Anticancer Applications

Some derivatives of 8-Bromo-6-fluoro-1-methyl-4H-quinoxaline-2,3-dione have been synthesized for potential use as anticancer drugs. Studies have shown promising cytotoxicity against certain cancer cell lines, suggesting a potential role in cancer therapy (Yoo, Suh, & Park, 1998).

Synthesis and Molecular Design

Research has also focused on the synthesis of quinoxaline-2,3-diones for the development of NMDA receptor antagonists, contributing to the field of medicinal chemistry and drug development (Xun & Qing-ping, 2004).

properties

IUPAC Name

5-bromo-7-fluoro-4-methyl-1H-quinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-13-7-5(10)2-4(11)3-6(7)12-8(14)9(13)15/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZJHAHZGUBEBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)NC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-fluoro-1-methylquinoxaline-2,3(1H,4H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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